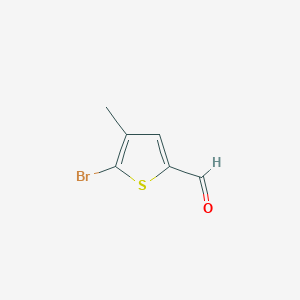
N-piridin-4-ilciclopropanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-pyridin-4-ylcyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
Target of Action
N-Pyridin-4-ylcyclopropanecarboxamide is a complex compound with potential biological activity. . This enzyme plays a crucial role in the biosynthesis of sterols in various organisms, including Mycobacterium tuberculosis .
Mode of Action
It is known that drugs generally exert their effects by binding to a receptor . A receptor is a cellular component that the drugs bind to and produce cellular action . In this case, N-Pyridin-4-ylcyclopropanecarboxamide may interact with Lanosterol 14-alpha demethylase, leading to changes in the enzyme’s activity and thus affecting the biosynthesis of sterols .
Biochemical Pathways
The biochemical pathways affected by N-Pyridin-4-ylcyclopropanecarboxamide are likely related to the biosynthesis of sterols, given its target . Sterols are essential components of cellular membranes and precursors of various bioactive compounds. Disruption of sterol biosynthesis can have significant downstream effects on cell function and viability .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a mathematical approach used to study these properties and their relationship . Understanding these properties is crucial for predicting the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
Given its potential target, it may disrupt sterol biosynthesis, which could lead to alterations in cell membrane structure and function, and potentially cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as food contamination, viruses, UV radiation, and lifestyle factors can affect the pharmacodynamics of drugs . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemicals .
Métodos De Preparación
The synthesis of N-pyridin-4-ylcyclopropanecarboxamide involves several steps. One common method includes the reaction of pyridine-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
N-pyridin-4-ylcyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparación Con Compuestos Similares
N-pyridin-4-ylcyclopropanecarboxamide can be compared with other similar compounds, such as:
Pyridine-4-carboxamide: This compound shares the pyridine ring but lacks the cyclopropane moiety, resulting in different chemical properties and reactivity.
Cyclopropanecarboxamide: This compound contains the cyclopropane ring but lacks the pyridine ring, leading to different applications and biological activities.
The uniqueness of N-pyridin-4-ylcyclopropanecarboxamide lies in its combined structural features, which confer specific chemical reactivity and potential biological activities not found in its individual components.
Propiedades
IUPAC Name |
N-pyridin-4-ylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9(7-1-2-7)11-8-3-5-10-6-4-8/h3-7H,1-2H2,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEWBNVTMKLWQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
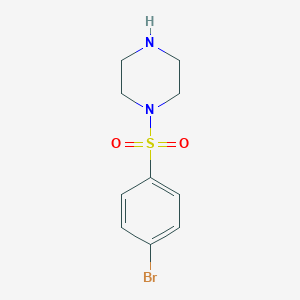
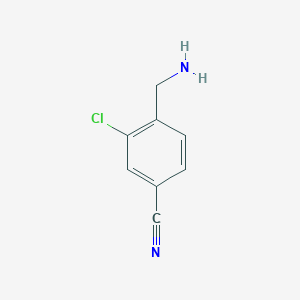
![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)
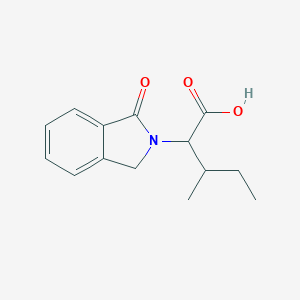
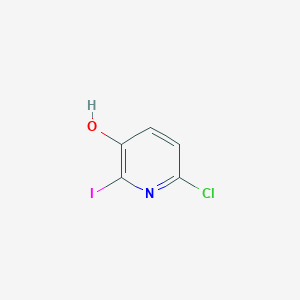
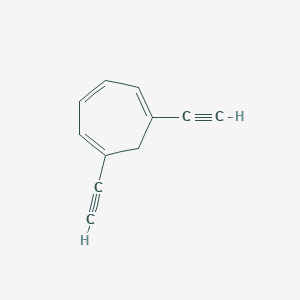

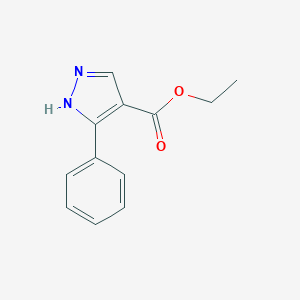


![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
